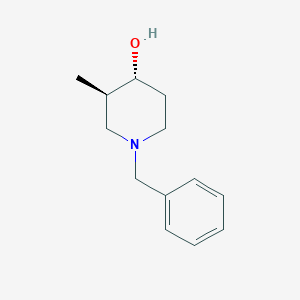

(3R,4R)-1-benzyl-3-methyl-piperidin-4-ol

Descripción general

Descripción

(3R,4R)-1-benzyl-3-methyl-piperidin-4-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research It is a piperidine derivative, characterized by the presence of a benzyl group at the nitrogen atom, a methyl group at the third carbon, and a hydroxyl group at the fourth carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-benzyl-3-methyl-piperidin-4-ol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable piperidine precursor.

Chiral Resolution: The precursor undergoes chiral resolution to obtain the desired (3R,4R) configuration.

Functional Group Modification:

Hydroxyl Group Introduction: The hydroxyl group at the fourth carbon is introduced via selective oxidation or reduction reactions, depending on the starting material.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This often includes:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon to achieve selective hydrogenation.

High-Pressure Reactions: Conducting reactions under high pressure to enhance reaction rates and yields.

Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

(3R,4R)-1-benzyl-3-methyl-piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Various alcohol derivatives.

Substitution Products: Compounds with different functional groups replacing the benzyl group.

Aplicaciones Científicas De Investigación

Chemical Applications

Chiral Building Block

(3R,4R)-1-benzyl-3-methyl-piperidin-4-ol serves as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which are essential in pharmaceutical development.

Synthesis of Pharmaceuticals

The compound is utilized in the synthesis of various pharmaceuticals. For instance, it is a precursor for the synthesis of tofacitinib, a Janus Kinase inhibitor used in treating rheumatoid arthritis and other inflammatory disorders .

Biological Applications

Enzyme Interactions

Research has indicated that this compound interacts with biological systems, particularly in enzyme interactions and receptor binding studies. These interactions are crucial for understanding the pharmacodynamics of potential therapeutic agents .

Therapeutic Investigations

The compound has been studied for its potential therapeutic effects on neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further research in treating conditions like depression and anxiety.

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, this compound is involved in the production of fine chemicals and active pharmaceutical ingredients (APIs). Its role as an intermediate in synthetic pathways enhances the efficiency and specificity of drug manufacturing processes .

Data Table: Summary of Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Chemical Synthesis | Chiral building block for organic molecules | Synthesis of enantiomerically pure compounds |

| Pharmaceutical Synthesis | Precursor for drugs like tofacitinib | Used in the synthesis of Janus Kinase inhibitors |

| Biological Research | Studies on enzyme interactions and receptor binding | Investigated for effects on neurological disorders |

| Industrial Manufacturing | Production of fine chemicals and APIs | Utilized in pharmaceutical manufacturing processes |

Case Study 1: Tofacitinib Synthesis

Tofacitinib is synthesized using this compound as a key intermediate. The synthesis involves several steps including N-acylation and reductive amination. The efficiency of this process has been improved through novel methodologies that reduce costs and environmental impact .

Case Study 2: Neurological Research

Research has shown that derivatives of this compound exhibit significant activity in modulating serotonin receptors. This suggests potential applications in treating mood disorders . Further studies are ongoing to explore its efficacy and safety profile.

Mecanismo De Acción

The mechanism of action of (3R,4R)-1-benzyl-3-methyl-piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- (3R,4R)-1-benzyl-4-methyl-piperidin-3-amine

- (3R,4R)-1-benzyl-4-methyl-piperidin-3-ol

Uniqueness

(3R,4R)-1-benzyl-3-methyl-piperidin-4-ol is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties

Actividad Biológica

(3R,4R)-1-benzyl-3-methyl-piperidin-4-ol, a piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound's potential therapeutic applications span various fields, including cancer therapy, neuroprotection, and antimicrobial activity. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 245.37 g/mol. Its structure features a piperidine ring with a benzyl group and a methyl group at specific positions, contributing to its unique biological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines:

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| EF24 analog | Lung, breast, ovarian cancer | IKKb inhibition | |

| Piperidine derivatives | Hypopharyngeal tumor cells | Induction of apoptosis |

These compounds often utilize mechanisms involving the inhibition of specific kinases or enzymes that are crucial for cancer cell survival and proliferation.

2. Neuroprotective Effects

The compound has been studied for its effects on neurodegenerative diseases such as Alzheimer's disease. It has demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to the breakdown of neurotransmitters:

| Activity | Target Enzyme | Effect | Reference |

|---|---|---|---|

| Inhibition | AChE | Increased acetylcholine levels | |

| Inhibition | BuChE | Potential neuroprotective effects |

The dual inhibition of these enzymes may contribute to improved cognitive function and memory retention in affected individuals.

3. Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Research indicates that it exhibits activity against various bacterial strains:

| Bacteria | Mechanism of Action | Reference |

|---|---|---|

| E. coli | Disruption of cell wall synthesis | |

| S. aureus | Inhibition of biofilm formation |

This antimicrobial action is particularly significant in the context of rising antibiotic resistance.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of piperidine derivatives, this compound was tested against FaDu hypopharyngeal tumor cells. Results indicated that this compound induced significant apoptosis compared to standard chemotherapeutic agents like bleomycin. The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. The compound was found to improve cognitive function in rodent models by inhibiting cholinesterase enzymes effectively. This suggests potential for therapeutic development targeting neurodegenerative conditions.

Propiedades

IUPAC Name |

(3R,4R)-1-benzyl-3-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHMBUYJMBGGPO-DGCLKSJQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@H]1O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.